Lemmatoxin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

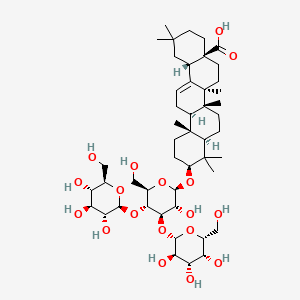

Lemmatoxin is a triterpenoid saponin.

科学的研究の応用

Molluscicidal Activity

Lemmatoxin is primarily recognized for its potent molluscicidal properties, making it a valuable tool in controlling snail populations that act as vectors for various diseases, including schistosomiasis.

Key Findings:

- Efficacy Against Snail Species: Laboratory studies have demonstrated that this compound exhibits high toxicity against various snail species, particularly Biomphalaria glabrata, at concentrations as low as 3 ppm .

- Field Studies: In field trials conducted in Puerto Rico, concentrations of approximately 5 ppm were effective in eliminating Lymnaea, Marisa, and Physa eggs and adult snails .

- Comparative Potency: A comparative study showed that this compound was significantly more effective than conventional chemical molluscicides, which are often cost-prohibitive for developing countries .

Antimicrobial Properties

Recent research has also highlighted the antimicrobial activity of this compound and extracts from Phytolacca dodecandra.

Research Insights:

- Chemical Composition: The essential oil extracted from Phytolacca dodecandra contains various compounds with antimicrobial properties, including significant activity against bacteria such as Escherichia coli and Staphylococcus aureus at varying concentrations .

- Inhibition Studies: In vitro studies indicated that the essential oil could inhibit the growth of several pathogenic fungi, further supporting its potential use in treating infections caused by resistant strains of bacteria and fungi .

Medicinal Applications

Beyond its molluscicidal and antimicrobial properties, this compound has shown promise in various medicinal applications.

Potential Uses:

- Birth Control Agent: Systematic biological screening revealed that the butanol extract of endod is an effective spermicidal agent, suggesting its potential use as a local contraceptive method .

- Abortifacient Properties: Traditional uses in East Africa have identified endod as an abortifacient due to its ability to induce uterine contractions. Laboratory studies have corroborated these findings, indicating that small doses can lead to safe abortion in animal models .

- Toxicity Profile: Despite its potent biological activities, the toxicity of this compound to mammals is relatively low when administered orally, making it a candidate for further pharmacological exploration .

Case Study 1: Molluscicidal Efficacy

A study conducted over five years evaluated the effectiveness of this compound against snail populations in irrigation systems. Results indicated a significant reduction in snail densities following treatment with endod extracts, suggesting a sustainable approach to schistosomiasis control through local resource utilization.

Case Study 2: Antimicrobial Testing

In a laboratory setting, different concentrations of essential oil from Phytolacca dodecandra were tested against common pathogens. The results demonstrated effective inhibition at concentrations lower than those required for standard antibiotics, indicating potential for development into natural antimicrobial agents.

特性

CAS番号 |

53043-29-1 |

|---|---|

分子式 |

C48H78O18 |

分子量 |

943.1 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O18/c1-43(2)14-16-48(42(59)60)17-15-46(6)22(23(48)18-43)8-9-28-45(5)12-11-29(44(3,4)27(45)10-13-47(28,46)7)64-41-36(58)38(66-40-35(57)33(55)31(53)25(20-50)62-40)37(26(21-51)63-41)65-39-34(56)32(54)30(52)24(19-49)61-39/h8,23-41,49-58H,9-21H2,1-7H3,(H,59,60)/t23-,24+,25+,26+,27-,28+,29-,30+,31-,32-,33-,34+,35+,36+,37+,38+,39-,40-,41-,45-,46+,47+,48-/m0/s1 |

InChIキー |

TYICKMXQSIBGGU-ZZFPEOFGSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lemmatoxin; Oleanoglycotoxin B; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。